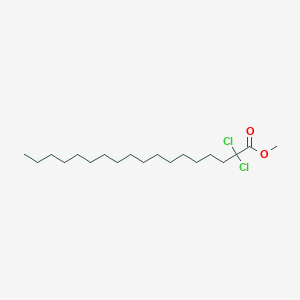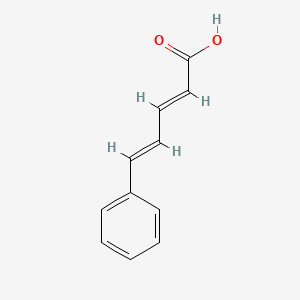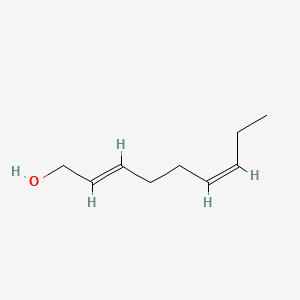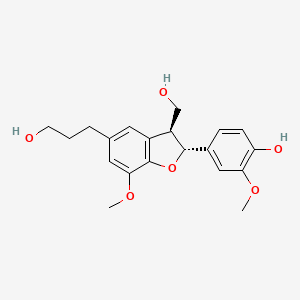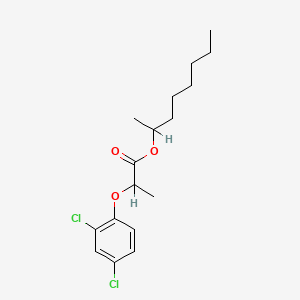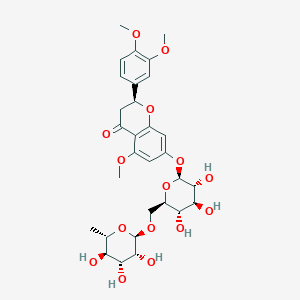
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (TPP-MnCl3) is a complex organic compound with a unique structure and a wide range of applications in scientific research. It is an important reagent in the synthesis of a variety of compounds, as well as being used as a catalyst in various reactions. TPP-MnCl3 has been used for many years in the laboratory for a variety of purposes, and its unique properties make it an ideal reagent for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
Excited-State Dynamics and Electron Transfer
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (MnIIITPP(Cl)) exhibits interesting excited-state dynamics when encapsulated in MCM-41 and TiMCM-41. It demonstrates photoinduced electron transfer with transient species observable at different timescales. This behavior is significant in understanding the spin-forbidden relaxation processes and the electron-accepting capabilities of mesoporous silicate frameworks, particularly in TiMCM-41 compared to MCM-41 (Kim et al., 2001).
Electrocatalysis for Hydrogen Evolution
Mn(TPP)Cl serves as an effective electrocatalyst for the Hydrogen Evolution Reaction (HER), especially in the presence of triethylamine hydrochloride. This application demonstrates a significant shift in reduction potential and a considerable current efficiency, revealing Mn(TPP)Cl's potential in electrocatalytic applications (Alenezi, 2017).
Optical and Structural Properties in Thin Films
MnTPPCl has been studied for its optical and structural properties when used in thin film form. These studies include the impact of film thickness and annealing on optical constants like the energy gap and refractive index. Such research is crucial for applications in optics and materials science (Alharbi et al., 2016).
Sensing Applications
MnTPPCl has been utilized in various sensing applications. This includes respiratory monitoring systems where it acts as a sensitive element in quartz crystal microbalance (QCM) sensors, effectively tracking human respiration (Selyanchyn et al., 2011). Additionally, MnTPPCl thin films have been used as electrochromic materials to detect the presence of chloride in water, highlighting their potential in environmental monitoring (Yahaya et al., 2004).
Coordination Polymer and Photophysical Properties
A manganese(III)-porphyrin complex has been synthesized, leading to a one-dimensional coordination polymer with interesting structural and photophysical properties. This complex shows red photoluminescence emission bands, attributed to ligand-to-ligand and metal-to-ligand charge transfer (Chen, 2020).
Ion Transport and Electrochemical Sensors
MnTPPCl has shown utility in increasing anion permeability in biological membranes, suggesting new approaches for treating diseases like cystic fibrosis (El-etri & Cuppoletti, 1996). It is also used in electrochemical sensors for sensitive determination of various compounds, demonstrating its versatility in analytical chemistry applications.
Wirkmechanismus
Target of Action
The primary target of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride is toxic oxygen free radicals (ROS) and reactive nitrogen species (RNS) . These harmful substances cause cell damage, particularly in patients with certain conditions such as Cockayne syndrome .
Mode of Action
The compound acts as a neutralizer for ROS and RNS . By binding to these harmful substances, it prevents them from causing further cell damage .
Biochemical Pathways
It is known that the compound’s neutralizing action reduces the level of ros and rns in cells . This can have downstream effects on various cellular processes, potentially leading to a reduction in cell damage and an improvement in the patient’s condition .
Result of Action
The primary result of the compound’s action is a reduction in cell damage caused by ROS and RNS . By neutralizing these harmful substances, the compound can help improve the condition of patients with Cockayne syndrome .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound has been used in the fabrication of heterojunction solar cells, where it was deposited on n-silicon single crystal wafers . The structure of the resulting thin films was investigated using X-ray diffraction and atomic force microscope techniques . This suggests that the compound’s action can be influenced by its physical environment and the methods used to apply it.
Eigenschaften
IUPAC Name |
manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMWNDEIWVIEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClMnN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: This compound has shown promise as an electrocatalyst for the Hydrogen Evolution Reaction (HER). [] Studies have demonstrated its ability to catalyze the electrochemical reduction of CO2 on carbon electrodes, highlighting its potential in converting CO2 to valuable products. []
A: The central manganese ion plays a crucial role in its electrochemical activity. Research suggests that the manganese ion facilitates electron transfer processes, enabling the compound to act as an efficient electrocatalyst. [] Modifying the metal core of the porphyrin can lead to significant shifts in the maximum absorbance of Soret bands and impact the radiation response of film-dosimeters. []
A: Yes, this compound has shown potential in sensing applications. Researchers have incorporated it as the active ingredient in coated glassy carbon electrode membrane sensors for the flow-injection potentiometric determination of thiocyanate. [] This sensor demonstrated a Nernstian response to thiocyanate concentration, highlighting its potential for analytical applications.
A: This compound has been successfully incorporated into thin films for various applications. For instance, researchers have created titanium dioxide (TiO2) thin films coated with 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride for detecting volatile organic compounds (VOCs) like acetone and 2-propanol. [] This demonstrates its potential in developing sensitive and selective gas sensors.
A: Understanding its excited-state dynamics is crucial for comprehending its photochemical and photophysical properties. Studies using femtosecond diffuse reflectance photolysis have provided insights into its transient species and photoinduced electron transfer mechanisms when encapsulated in materials like MCM-41 and TiMCM-41. [] This knowledge is valuable for optimizing its performance in applications like photocatalysis and solar energy conversion.
A: Interestingly, research suggests that this compound can increase anion permeability in lung epithelial cells. [] Although the exact mechanism is still under investigation, this finding suggests a potential therapeutic avenue for diseases like cystic fibrosis characterized by defective chloride transport.
A: Research has explored the decomposition mechanisms of metal complexes like this compound under water-oxidation conditions. [] This knowledge is vital for understanding its long-term stability and performance in various applications.
A: Studies investigating radiochromic porphyrin-based film dosimeters have compared the effects of different metal cores and substituents on radiation response. [] Comparing this compound with other porphyrin derivatives provides valuable insights for tailoring its properties for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)
